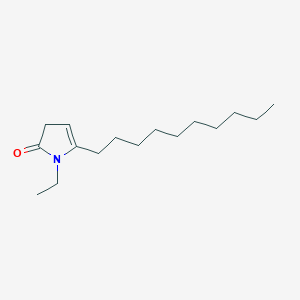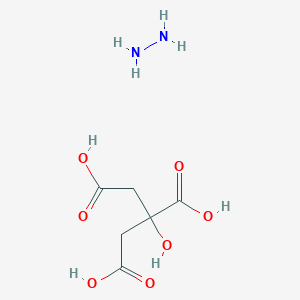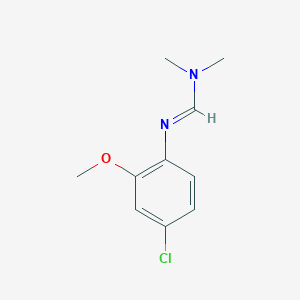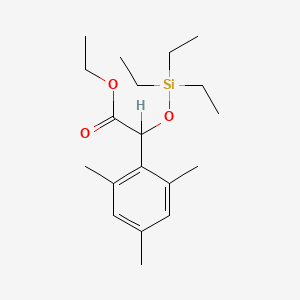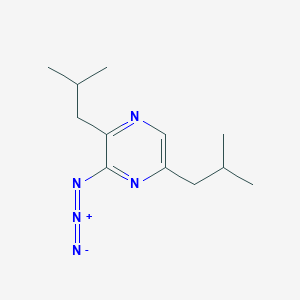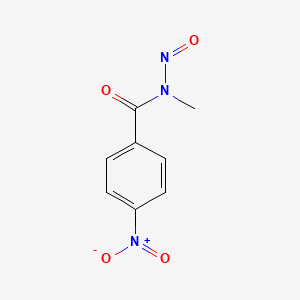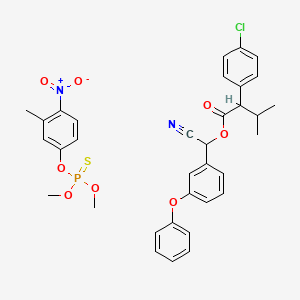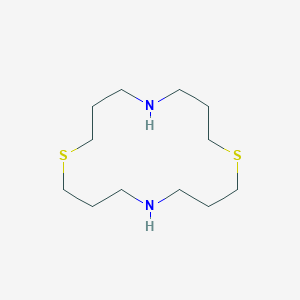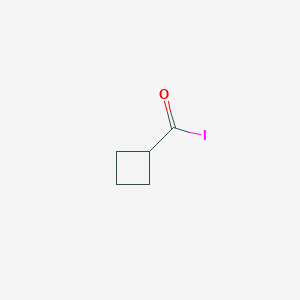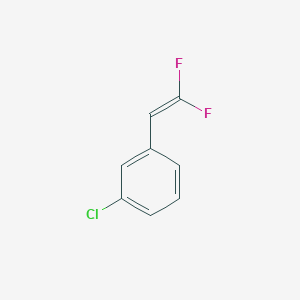
4-Methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol is a compound that combines the properties of 4-methylbenzenesulfonic acid and 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For the synthesis of 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol, a common method involves the acetalization of 2,2,5-trimethyl-1,3-dioxane with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid often involves large-scale sulfonation processes using continuous reactors to achieve high yields and purity. The production of 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol may involve batch or continuous processes, depending on the desired scale and efficiency.
化学反応の分析
Types of Reactions
4-Methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonates.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol can undergo:
Acetal Hydrolysis: Hydrolysis in acidic conditions to form the corresponding aldehyde and alcohol.
Esterification: Reaction with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
4-Methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the dioxane moiety can undergo hydrolysis or other transformations. These interactions can lead to various biological and chemical effects, depending on the context and conditions.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group.
Toluene-4-sulfonic acid: Another sulfonic acid derivative with a different substitution pattern.
2,5-Dimethyl-1,3-dioxane: Similar dioxane structure but different substituents.
Uniqueness
4-Methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol is unique due to the combination of sulfonic acid and dioxane moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both functionalities are required.
特性
CAS番号 |
83862-45-7 |
|---|---|
分子式 |
C16H26O6S |
分子量 |
346.4 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol |
InChI |
InChI=1S/C9H18O3.C7H8O3S/c1-8(2)6-11-9(3,4-5-10)12-7-8;1-6-2-4-7(5-3-6)11(8,9)10/h10H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
GQAVHUZGVDUEEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(COC(OC1)(C)CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
